molecular formula C14H14N4O3S B14963096 6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one

6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B14963096
M. Wt: 318.35 g/mol
InChI Key: USXLTMPOKQPAHO-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that contains a thiadiazole and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require refluxing the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiadiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern and the combination of the thiadiazole and pyrimidine rings

Properties

Molecular Formula

C14H14N4O3S

Molecular Weight

318.35 g/mol

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]thiadiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C14H14N4O3S/c1-20-10-4-3-9(7-11(10)21-2)5-6-18-8-15-13-12(14(18)19)16-17-22-13/h3-4,7-8H,5-6H2,1-2H3

InChI Key

USXLTMPOKQPAHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N=NS3)OC

Origin of Product

United States

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